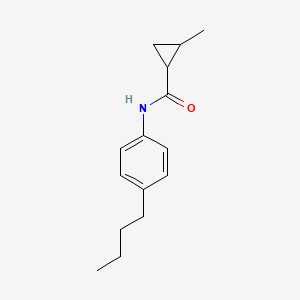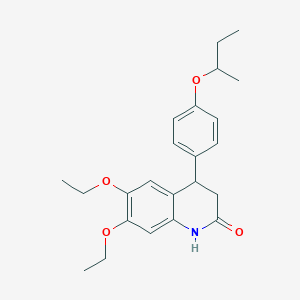
N-(4-butylphenyl)-2-methylcyclopropanecarboxamide
Descripción general
Descripción
N-(4-butylphenyl)-2-methylcyclopropanecarboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of cyclic nucleotide phosphodiesterase (PDE) inhibitors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-2-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One of the major applications of this compound is in the treatment of pulmonary hypertension. Studies have shown that N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 can dilate blood vessels in the lungs, leading to improved blood flow and reduced blood pressure in the pulmonary artery. This effect is achieved by the inhibition of PDE5 and PDE1, which are enzymes that break down cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), respectively. By inhibiting these enzymes, N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 increases the levels of cGMP and cAMP, which promote smooth muscle relaxation and vasodilation.
In addition to its application in pulmonary hypertension, N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 has also been studied for its potential use in the treatment of cardiovascular diseases such as heart failure and angina. Studies have shown that this compound can improve cardiac function and reduce myocardial ischemia by increasing the levels of cGMP and cAMP.
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide involves the inhibition of PDE5 and PDE1 enzymes. These enzymes are responsible for breaking down cGMP and cAMP, which are second messengers that play a crucial role in vasodilation and smooth muscle relaxation. By inhibiting these enzymes, N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 increases the levels of cGMP and cAMP, leading to vasodilation and smooth muscle relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide include vasodilation, smooth muscle relaxation, and improved blood flow. These effects are achieved by increasing the levels of cGMP and cAMP, which promote relaxation of the smooth muscles and dilation of blood vessels. In addition, N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 has been shown to improve cardiac function and reduce myocardial ischemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide is its specificity towards PDE5 and PDE1 enzymes. This specificity makes it an ideal candidate for studying the role of these enzymes in vasodilation and smooth muscle relaxation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide. One of the major directions is the development of new formulations that can improve the solubility and bioavailability of this compound. In addition, further studies are needed to explore the potential therapeutic applications of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 in other diseases such as diabetes and cancer. Finally, the role of PDE5 and PDE1 enzymes in other physiological processes such as memory and learning should be investigated.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-4-5-12-6-8-13(9-7-12)16-15(17)14-10-11(14)2/h6-9,11,14H,3-5,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHMXNSLMJDRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4647742.png)
![2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647749.png)
![2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B4647761.png)
![5-[4-(diethylamino)benzylidene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4647768.png)
![4-[(2-{[1-[4-(methoxycarbonyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4647773.png)
![methyl 7-cyclopropyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4647788.png)
![3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4647796.png)
![2-[2-(4-morpholinyl)ethyl]-6-phenyl-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4647797.png)
![N-(1-adamantylmethyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647801.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4647816.png)
![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647832.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B4647838.png)

![{4-(4-methylphenyl)-2-[(2-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B4647861.png)